2,4,5-Trihydroxybenzoic acid 2,4,5-Trihydroxybenzoic acid 2, 4, 5-Trihydroxybenzoic acid belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 2, 4, 5-Trihydroxybenzoic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 610-90-2
VCID: VC3828602
InChI: InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12)
SMILES: C1=C(C(=CC(=C1O)O)O)C(=O)O
Molecular Formula: C7H6O5
Molecular Weight: 170.12 g/mol

2,4,5-Trihydroxybenzoic acid

CAS No.: 610-90-2

Cat. No.: VC3828602

Molecular Formula: C7H6O5

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trihydroxybenzoic acid - 610-90-2

Specification

CAS No. 610-90-2
Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
IUPAC Name 2,4,5-trihydroxybenzoic acid
Standard InChI InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12)
Standard InChI Key GPDXFYPVHRESMA-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)O)O)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1O)O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,4,5-Trihydroxybenzoic acid belongs to the hydroxybenzoic acid class, featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 2, 4, and 5 (Figure 1). Its IUPAC name is 2,4,5-trihydroxybenzoic acid, and its SMILES notation is C1=C(C(=CC(=C1O)O)O)C(=O)O . Key physicochemical properties include:

PropertyValueSource
Molecular weight170.12 g/mol
Density1.749 g/cm³
Boiling point493.3°C at 760 mmHg
Flash point266.3°C
LogP (octanol-water)0.5016

The compound’s planar structure facilitates hydrogen bonding and π-π interactions, which influence its solubility and reactivity .

Spectroscopic Identification

  • NMR: The proton NMR spectrum reveals three distinct hydroxyl proton signals (δ 9–12 ppm) and aromatic protons at δ 6.2–7.1 ppm .

  • MS: ESI-MS shows a deprotonated molecular ion [M-H]⁻ at m/z 169.0132, with fragmentation peaks at m/z 125 (loss of CO₂) and 97 (further dehydration) .

Natural Occurrence and Biosynthesis

Plant Sources

2,4,5-Trihydroxybenzoic acid is a secondary metabolite identified in several plant species:

  • Moraceae family: Isolated from the stem bark of Ficus glumosa .

  • Other species: Detected in Ficus microcarpa and Ficus sansibarica as part of defensive phenolic mixtures .

Biosynthetic Pathways

While its exact biosynthetic route remains uncharacterized, proposed pathways involve:

  • Shikimate pathway: Derivation from chorismic acid via decarboxylation and hydroxylation .

  • Degradation of flavonoids: Microbial metabolism of flavonoid precursors in the colon, analogous to the production of 2,4,6-trihydroxybenzoic acid .

Synthesis and Chemical Modifications

Laboratory Synthesis

Reported synthetic methods include:

  • Electrochemical oxidation: Anodic oxidation of 2,4-dihydroxybenzoic acid yields 2,4,5-trihydroxybenzoic acid as a minor byproduct .

  • Hydrolysis of glycosides: Enzymatic cleavage of glycosylated precursors from plant extracts .

Derivatives and Analogues

Structural analogues such as 2,4,5-trimethoxybenzoic acid (CAS 490-64-2) have been synthesized for comparative bioactivity studies . Methylation of hydroxyl groups reduces polarity, enhancing membrane permeability but diminishing CDK inhibitory activity .

Biological Activities and Mechanisms

Cyclin-Dependent Kinase (CDK) Inhibition

2,4,5-Trihydroxybenzoic acid exhibits dose-dependent inhibition of CDK1, CDK2, and CDK4, with IC₅₀ values ranging from 262 μM (CDK2) to 580 μM (CDK1) . Molecular docking studies suggest interactions with:

  • CDK2: Hydrogen bonding with Lys33 and Asp145 residues .

  • CDK4: Hydrophobic interactions with Val96 and Phe93 .

Anti-Proliferative Effects

In colon cancer cell lines (e.g., HCT-116), the compound upregulates CDK inhibitors p21Cip1 and p27Kip1, inducing G₁ cell cycle arrest . Efficacy depends on the monocarboxylate transporter SLC5A8 for cellular uptake .

Antioxidant and Anti-Inflammatory Properties

  • ROS scavenging: Neutralizes superoxide and hydroxyl radicals via electron donation .

  • COX-2 inhibition: Suppresses prostaglandin E₂ synthesis in macrophage models, though less potently than gallic acid .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • HPLC-DAD: Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid (retention time: 8.2 min) .

  • UHPLC-Q-Orbitrap MS: Accurate mass measurement (<3 ppm error) for quantification in plant extracts .

Spectroscopic Methods

  • FTIR: Characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Comparative Analysis with Related Hydroxybenzoic Acids

CompoundCDK Inhibition (IC₅₀)Antioxidant (ORAC, μM TE)Natural Source
2,4,5-Trihydroxybenzoic acid262–580 μM3.2 ± 0.4Ficus glumosa
Gallic acid>1 mM12.5 ± 1.1Oak bark, tea leaves
2,4,6-Trihydroxybenzoic acid403–580 μM2.8 ± 0.3Onion, microbial metabolites

Data compiled from .

Future Research Directions

  • Structural optimization: Design of prodrugs to improve bioavailability.

  • Mechanistic studies: Elucidation of off-target effects and crosstalk with apoptotic pathways.

  • Clinical translation: Phase I trials to establish safety and dosing regimens.

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